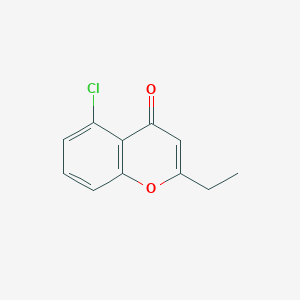

5-Chloro-2-ethyl-4H-chromen-4-one

Description

Overview of Chromone (B188151) Heterocycles in Organic Chemistry

The chromone, or 4H-chromen-4-one, framework is a bicyclic ether, consisting of a benzene (B151609) ring fused to a γ-pyrone ring. This privileged structure is a cornerstone in the field of heterocyclic chemistry. nih.govresearchgate.net Chromones and their derivatives are not only prevalent in nature but are also key building blocks in synthetic organic chemistry. nih.govresearchgate.netnih.gov The inherent chemical properties of the chromone nucleus, including its aromaticity and the presence of a reactive ketone group, allow for a wide array of chemical modifications, making it a versatile scaffold for the development of new compounds. rsc.orgresearchgate.net The synthesis of the chromone core can be achieved through various methods, with the Baker-Venkataraman rearrangement and the Vilsmeier-Haack reaction being notable examples. derpharmachemica.comsamipubco.com

Importance of Functionalized 4H-Chromen-4-one Derivatives in Academic Investigations

The functionalization of the 4H-chromen-4-one scaffold at various positions has led to a vast library of derivatives with diverse and significant properties. researchgate.netresearchgate.net Academic research has extensively explored how the introduction of different substituents onto the chromone ring system can modulate its electronic and steric properties, thereby influencing its reactivity and potential applications. gu.seacs.org For instance, the addition of alkyl, aryl, or halogen groups can lead to compounds with unique spectroscopic and crystallographic characteristics. acs.orgmdpi.com These functionalized derivatives are often investigated for their potential in various fields, serving as key intermediates in the synthesis of more complex molecules and as subjects of detailed mechanistic studies. nih.govrsc.org The ability to tune the properties of the chromone scaffold through functionalization makes it a highly attractive target for academic research aimed at understanding structure-activity relationships. nih.gov

Research Trajectory and Potential of 5-Chloro-2-ethyl-4H-chromen-4-one

Within the extensive family of chromone derivatives, this compound represents a specific area of interest. While detailed research focusing solely on this compound is not as widespread as for other derivatives, its structure suggests a promising research trajectory. The presence of a chlorine atom at the 5-position and an ethyl group at the 2-position is anticipated to confer specific chemical properties. The chloro-substituent, being an electron-withdrawing group, can influence the reactivity of the chromone ring, while the ethyl group can impact its solubility and steric profile.

The potential of this compound lies in its utility as a building block for more complex molecules and as a candidate for screening in various chemical assays. Its synthesis and characterization provide valuable data for understanding the impact of specific substitution patterns on the chromone scaffold. While the body of literature directly referencing this compound is still growing, it is often included in larger libraries of chromone derivatives for broader research initiatives. amazonaws.comjpionline.org The exploration of its unique properties will likely contribute to the expanding knowledge base of chromone chemistry.

Chemical Compound Data

| Compound Name | Chemical Structure |

| This compound | [Image of the chemical structure of this compound] |

| 6-chloro-2-phenyl-4H-chromen-4-one | [Image of the chemical structure of 6-chloro-2-phenyl-4H-chromen-4-one] |

| 5-Chloro-2-phenyl-4H-chromen-4-one | [Image of the chemical structure of 5-Chloro-2-phenyl-4H-chromen-4-one] |

| 8-bromo-6-chloro-2-pentylchroman-4-ol | [Image of the chemical structure of 8-bromo-6-chloro-2-pentylchroman-4-ol] |

| 2-Pentylchroman-4-one | [Image of the chemical structure of 2-Pentylchroman-4-one] |

| 2-(p-Tolyl)-4H-chromen-4-one | [Image of the chemical structure of 2-(p-Tolyl)-4H-chromen-4-one] |

| 2-(m-Tolyl)-4H-chromen-4-one | [Image of the chemical structure of 2-(m-Tolyl)-4H-chromen-4-one] |

| 5-Chloro-2-(ethylthio)-4H-thiochromen-4-one | [Image of the chemical structure of 5-Chloro-2-(ethylthio)-4H-thiochromen-4-one] |

| 6-Chloro-2,5,7-trimethyl-4H-chromen-4-one | [Image of the chemical structure of 6-Chloro-2,5,7-trimethyl-4H-chromen-4-one] |

| 6-Chloro-2-ethyl-3,5,7-trimethyl-4H-chromen-4-one | [Image of the chemical structure of 6-Chloro-2-ethyl-3,5,7-trimethyl-4H-chromen-4-one] |

| 6-Chloro-3-(2-chloroethyl)-2-(3-chloropropyl)-5,7-dimethyl-4H-chromen-4-one | [Image of the chemical structure of 6-Chloro-3-(2-chloroethyl)-2-(3-chloropropyl)-5,7-dimethyl-4H-chromen-4-one] |

| 7-chloro-6-methyl-2-(pentafluorophenyl)-4H-chromen-4-one | [Image of the chemical structure of 7-chloro-6-methyl-2-(pentafluorophenyl)-4H-chromen-4-one] |

| 5-chloro-4-methyl-2-[5-(pentafluorophenyl)-1H-pyrazol-3-yl]phenol | [Image of the chemical structure of 5-chloro-4-methyl-2-[5-(pentafluorophenyl)-1H-pyrazol-3-yl]phenol] |

| 5-chloro-2-[2-imino-6-(pentafluorophenyl)-1,2-dihydropyrimidin-4-yl]-4-methylphenol | [Image of the chemical structure of 5-chloro-2-[2-imino-6-(pentafluorophenyl)-1,2-dihydropyrimidin-4-yl]-4-methylphenol] |

| 7-chloro-6-methyl-2-(2,3,4,6-tetrafluorophenyl)-4H-chromen-4-one | [Image of the chemical structure of 7-chloro-6-methyl-2-(2,3,4,6-tetrafluorophenyl)-4H-chromen-4-one] |

| 5-chloro-4-methyl-2-[5-(2,3,4,6-tetrafluorophenyl)-1H-pyrazol-3-yl]phenol | [Image of the chemical structure of 5-chloro-4-methyl-2-[5-(2,3,4,6-tetrafluorophenyl)-1H-pyrazol-3-yl]phenol] |

| 5-chloro-2-[2-imino-6-(2,3,4,6-tetrafluorophenyl)-1,2-dihydropyrimidin-4-yl]-4-methylphenol | [Image of the chemical structure of 5-chloro-2-[2-imino-6-(2,3,4,6-tetrafluorophenyl)-1,2-dihydropyrimidin-4-yl]-4-methylphenol] |

| 3-(3-(5-chloro-2-hydroxyphenyl)-3-oxoprop-1-enyl)-6-methyl-4H-chromen-4-one | [Image of the chemical structure of 3-(3-(5-chloro-2-hydroxyphenyl)-3-oxoprop-1-enyl)-6-methyl-4H-chromen-4-one] |

| 3-(3-bromo-4-oxo-4H-chromen-2-yl)-4H-chromen-4-one | [Image of the chemical structure of 3-(3-bromo-4-oxo-4H-chromen-2-yl)-4H-chromen-4-one] |

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-2-ethylchromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClO2/c1-2-7-6-9(13)11-8(12)4-3-5-10(11)14-7/h3-6H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJXSERPVHANSOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=O)C2=C(O1)C=CC=C2Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Chloro 2 Ethyl 4h Chromen 4 One and Its Analogues

Classical Approaches to Chromen-4-one Synthesis

The foundational methods for chromen-4-one synthesis have been established for over a century and continue to be widely utilized due to their reliability and broad applicability. ijrpc.com These reactions typically involve the cyclization of a suitably substituted o-hydroxyaryl ketone precursor.

The Claisen condensation and its intramolecular variants, the Baker-Venkataraman rearrangement and the Kostanecki-Robinson reaction, represent the most classical and versatile routes to chromen-4-ones. mdpi.com

The Claisen Condensation generally involves the reaction of an o-hydroxyacetophenone with an ester in the presence of a strong base, such as sodium hydride or sodium metal, to form a 1,3-diketone intermediate. ijrar.orgnih.gov This intermediate then undergoes acid-catalyzed intramolecular cyclization to yield the chromen-4-one. ijrar.org A modification of this method has been successfully used to synthesize 2-ethyl chromone (B188151) by condensing o-hydroxyacetophenone with an ethyl ester using sodium as a catalyst, followed by cyclization with hydrochloric acid. ijrar.org To synthesize the target molecule, 5-Chloro-2-ethyl-4H-chromen-4-one, the starting material would be 2'-hydroxy-5'-chloroacetophenone, which is condensed with an ethyl propionate (B1217596) equivalent.

The Baker-Venkataraman Rearrangement is an intramolecular acyl transfer reaction of an o-acyloxyacetophenone with a base to form the same 1,3-diketone intermediate as in the Claisen condensation. wikipedia.org This rearrangement is a key step in many chromone and flavone (B191248) syntheses. wikipedia.orgnih.gov The process involves the formation of an enolate, which then attacks the ester carbonyl. Subsequent acid-catalyzed cyclodehydration of the resulting diketone affords the chromone ring system. wikipedia.org For the synthesis of fluorinated 4H-chromones, single-pot, base-promoted Baker-Venkataraman rearrangements have been performed with trifluoroacetic anhydride (B1165640), yielding products in the range of 50-82%. chemmethod.com

The Kostanecki-Robinson Reaction provides a direct route to chromones from o-hydroxyaryl ketones by heating them with an aliphatic acid anhydride and the corresponding sodium salt. wikipedia.orgchempedia.info For instance, the reaction of 2-hydroxy-5-chloroacetophenone with an acid anhydride and its sodium salt can produce a chromone, although the formation of a coumarin (B35378) as a side product is a known drawback of this method. ijrar.org

| Reaction | Starting Material (Ketone) | Reagents | Key Intermediate | Product Example | Reference(s) |

| Claisen Condensation | o-Hydroxy acetophenone | Ester, Sodium (Na) | 1,3-Diketone | 2-Ethyl chromone | ijrar.org |

| Baker-Venkataraman | 2-Acetoxyacetophenone | Base, then Acid | 1,3-Diketone | Chromones, Flavones | wikipedia.org |

| Kostanecki-Robinson | 2'-Hydroxy-acetophenone | Acid Anhydride, Sodium Salt | - | Chromone | ijrar.org |

| Kostanecki-Robinson | 2-Hydroxy-5-chloroacetophenone | Acid Anhydride, Sodium Salt | - | Chloro-substituted chromone | ijrar.org |

The formation of chromones can also be achieved through the use of benzopyrylium salts, also known as flavylium (B80283) salts, particularly for 2-aryl derivatives. thieme-connect.de These salts are strong Lewis acids and are typically stable only at low pH. thieme-connect.de One approach involves the condensation of 2-hydroxybenzaldehydes with α-methylene ketones to form 3-(2-hydroxyaryl)prop-2-en-1-ones. thieme-connect.de Subsequent cyclization of these intermediates using strong acids like perchloric acid or hydrogen chloride generates the 2-substituted 1-benzopyrylium salts. thieme-connect.de These salts can then be converted to the corresponding chromones. While this method is prominent for flavone synthesis, its principles can be adapted for 2-alkylchromones. Tandem reactions involving 4-siloxy-1-benzopyrylium salts have also been developed to introduce substituents and perform annulations on the chromone core. acs.org

The Vilsmeier-Haack reagent, typically a mixture of phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), is a versatile tool in organic synthesis. scirp.orgscirp.org It can be employed for the synthesis of chromones from o-hydroxyacetophenones. The reaction proceeds by cyclization with a single carbon unit provided by the reagent. scirp.org This methodology is noted for its mild reaction conditions, short reaction times, and straightforward work-up. scirp.orgscirp.org The mechanism involves the formation of a complex between the Vilsmeier reagent and the acetophenone, followed by a nucleophilic attack from the hydroxyl group to initiate cyclization, ultimately leading to the chromone structure. scirp.orgscirp.org This pathway has been utilized to synthesize a variety of substituted chromones and isoflavones. mdpi.comscirp.orgscirp.org

Modern Catalytic Strategies for Chromen-4-one Formation

In recent years, the development of catalytic methods has revolutionized the synthesis of heterocyclic compounds, offering more efficient, selective, and environmentally benign alternatives to classical approaches.

| Catalyst System | Reaction Type | Substrates | Product Type | Reference(s) |

| Dibromidobis(NHC)palladium(II) | Cyclocarbonylative Sonogashira Coupling | 2-Iodophenols, Alkynes | Chromones, Flavones | researchgate.net |

| Palladium Catalyst | Intramolecular Acylation | Alkenyl Bromides, Aldehydes | 4H-Chromen-4-one | researchgate.net |

| TBHP/TBAI | Oxidative C-C Bond Formation | Chroman-4-ones | 4H-Chromen-4-ones | researchgate.net |

Organocatalysis , the use of small organic molecules to accelerate chemical reactions, has provided novel and enantioselective pathways to chromene and chromone derivatives. N-Heterocyclic carbenes (NHCs) have been employed as efficient organocatalysts for the synthesis of isoflavones (3-phenyl-chromen-4-ones) from substituted phenacyl bromides and salicylaldehydes through a domino catalysis approach. iaea.org Enantioenriched chromenones bearing a fluoromethylated stereogenic center have been synthesized from o-allyloxybenzaldehydes in a one-pot, transition-metal-free transformation using carbene organocatalysis, achieving excellent enantioselectivity. acs.org Additionally, organo-base catalysts like 2-aminopyridine (B139424) have been used for the efficient one-pot, three-component synthesis of 4H-chromenes. frontiersin.orgnih.gov

Biocatalysis offers a green and sustainable approach, utilizing enzymes or whole organisms to perform chemical transformations. Baker's yeast has been successfully used as a catalyst in the multicomponent synthesis of substituted 2-amino-4H-chromenes from salicylaldehyde, malononitrile, and nitroalkanes at room temperature and neutral pH. nih.govresearchgate.netchemicalpapers.com Bovine serum albumin (BSA) has also been identified as a novel biocatalyst for the domino reaction leading to chromene derivatives in non-aqueous solvents like 2-propanol, expanding the application of biocatalysts in green chemistry. clockss.org

Lewis Acid/Base Catalysis in Chromen-4-one Synthesis

Lewis acid catalysis plays a pivotal role in the synthesis of chromen-4-ones, often facilitating key bond-forming reactions. Domino reactions, such as the Friedel-Crafts acylation/annulation, are prime examples where Lewis acids are employed to construct the chromen-4-one framework in a single pot. nih.govrsc.orgresearchgate.net For instance, the reaction of a substituted 2-methoxybenzoyl chloride with an alkyne in the presence of a Lewis acid can yield 2,3-disubstituted chromen-4-ones with high regioselectivity. nih.gov This approach could be adapted for the synthesis of this compound by utilizing 2-methoxy-6-chlorobenzoyl chloride and propyne (B1212725) as starting materials.

Various Lewis acids have been explored for these transformations, with their efficacy being dependent on the specific substrates and reaction conditions.

| Catalyst | Reaction Type | Starting Materials | Product Scope | Reference |

| Sn(OTf)₂ | Friedel-Crafts/Cyclization | Naphthols and conjugated diketones | 4H-chromene scaffolds | researchgate.net |

| Yb(OTf)₃ | [3+2] Annulation | 4-hydroxycoumarins and β-nitroalkenes | Furo[3,2-c]chromen-4-ones | rsc.org |

| MeOTf | Nucleophilic Substitution | 2-(1-Hydroxyethyl)phenol and 1,3-dicarbonyls | 4H-chromene derivatives | acs.org |

| Ag₂CO₃ | Cascade Reaction | 3-cyanochromones and α-isocyanoacetates | 2-(1H-imidazol-1-yl)-4H-chromen-4-one derivatives | acs.orgnih.gov |

| Sc(OTf)₃ | Thiol-dependent reaction | Arylglyoxal and 4-hydroxycoumarins | 2-phenyl-4H-furo[3,2-c]chromen-4-ones | rsc.org |

Sustainable and Green Chemistry Aspects in the Synthesis of this compound

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign methodologies. The synthesis of chromen-4-ones has benefited significantly from the application of green chemistry principles, including the use of microwave irradiation, solvent-free conditions, and multi-component reactions.

Microwave-Assisted Synthetic Routes

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and often improving yields. nih.govresearchgate.netwisdomlib.org This technique has been successfully applied to various steps in chromone synthesis, including the Algar-Flynn-Oyamada reaction for producing 3-hydroxy-4H-chromen-4-ones. scielo.org.mx The synthesis of this compound could potentially be expedited by employing microwave irradiation in the cyclization step of the corresponding chalcone (B49325) or 1,3-dione precursor. Research has shown that microwave irradiation can lead to significantly shorter reaction times and higher yields compared to conventional heating methods. wisdomlib.orgscielo.org.mx For example, the synthesis of tetrazole-based 3-hydroxy-4H-chromen-4-ones saw a dramatic reduction in reaction time from 10-14 hours to 9-12 minutes with an increase in yield from 61-68% to 79-83% under microwave conditions. scielo.org.mx

Solvent-Free or Environmentally Benign Solvent Systems

The elimination or replacement of hazardous organic solvents is a key goal of green chemistry. Several solvent-free methods for the synthesis of chromen-4-one derivatives have been reported. rsc.orgresearchgate.netacs.org These reactions are often facilitated by grinding the reactants together, sometimes with a solid support or catalyst. For instance, the Algar-Flynn-Oyamada reaction has been successfully performed under solvent-free conditions by grinding the reactants with urea-hydrogen peroxide and potassium hydroxide. researchgate.net Ionic liquids have also been explored as green solvent alternatives, offering advantages such as high thermal stability and the potential for recycling. wisdomlib.org The synthesis of 3-Se/S-4H-chromen-4-ones has been achieved in good to excellent yields under solvent-free conditions using KIO₃ as a catalyst. acs.orgnih.gov

Multi-Component Reactions for Structural Elaboration

Multi-component reactions (MCRs) offer a highly efficient approach to building molecular complexity in a single step by combining three or more reactants. rsc.orgacs.orgbeilstein-journals.org This strategy minimizes waste by reducing the number of synthetic steps and purification procedures. acs.org Various MCRs have been developed for the synthesis of complex chromone derivatives. For example, a three-component reaction of 3-formylchromone, an enaminone, and an aniline (B41778) can produce highly substituted chromone derivatives in good yields. beilstein-journals.org Another example involves a four-component reaction of nitrostyrenes, aromatic aldehydes, coumarins, and ammonium (B1175870) acetate (B1210297) to yield furo[3,2-c]chromen-4-ones. acs.org The development of an MCR for this compound would represent a significant advancement in its efficient and sustainable synthesis.

| Reaction Type | Reactants | Product | Reference |

| Three-component | 3-formylchromone, enaminone, aniline | (E)-3-[2-arylcarbonyl-3-(arylamino)allyl]-4H-chromen-4-ones | beilstein-journals.org |

| Four-component | Substituted nitrostyrenes, aromatic aldehydes, coumarins, ammonium acetate | 2-arylideneamino-3-aryl-4H-furo[3,2-c]chromen-4-ones | acs.org |

| Three-component | 4-hydroxythiocoumarin, salicylaldehyde/aryl aldehyde, trans-β-nitrostyrene | Substituted thieno[2,3-b]chromen-4-one derivatives | rsc.org |

| Cascade Reaction | 3-cyanochromones, α-isocyanoacetates | 2-(1H-imidazol-1-yl)-4H-chromen-4-one derivatives | acs.orgnih.gov |

Regio- and Stereoselective Synthesis of this compound Derivatives

The biological activity of chromone derivatives is often highly dependent on the substitution pattern on the heterocyclic ring. Therefore, the development of regio- and stereoselective synthetic methods is of paramount importance.

Control of Substitution Patterns

The regioselectivity of chromone synthesis is crucial for obtaining the desired isomer, such as this compound, over other potential products. The choice of synthetic route and reaction conditions can significantly influence the final substitution pattern. For example, the cyclocarbonylative Sonogashira coupling of 2-iodophenols with alkynes, catalyzed by palladium complexes, offers a highly regioselective one-pot synthesis of chromones. nih.govacs.org This method allows for the controlled introduction of substituents at the 2-position.

The Friedel-Crafts acylation is another key reaction where regioselectivity is a major consideration. The directing effects of substituents on the phenolic starting material play a critical role in determining the position of acylation and subsequent cyclization. rsc.orgresearchgate.net In the context of this compound, starting with a 2,4-dichlorophenol (B122985) derivative could be a strategy to direct the acylation and ensure the desired 5-chloro substitution pattern in the final product.

Asymmetric Synthesis Approaches

The quest for enantiomerically pure pharmaceuticals has propelled the development of asymmetric synthetic methodologies for privileged scaffolds like the 4H-chromen-4-one core. While direct asymmetric synthesis of this compound is not extensively documented, a variety of sophisticated strategies have been successfully applied to its analogues. These approaches are crucial for accessing chiral chromone derivatives, which often exhibit enhanced biological activity and specificity. Key strategies include metal-catalyzed reactions and organocatalysis, which facilitate the construction of chiral centers with high levels of enantioselectivity.

One prominent method involves the asymmetric rearrangement of 3-allyloxyflavones to produce chiral 2-substituted 3,4-chromanediones. nih.gov This transformation can be catalyzed by metal complexes with chiral ligands, such as Scandium(III) triflate with (R)-Ph-Pybox. While this method has been demonstrated for flavone derivatives with various aryl substituents, its applicability to 2-alkyl substituted chromones like the target compound remains an area for further exploration. nih.gov

Palladium-catalyzed asymmetric conjugate addition of arylboronic acids to 2-substituted chromones represents another powerful tool for creating tetrasubstituted stereocenters in chromanone frameworks. researchgate.netbeilstein-journals.org This reaction, often employing chiral Pyridine-Dihydroisoquinoline (PyDHIQ) or pyridinooxazoline (PyOx) ligands, provides access to chiral chromanones with high enantioselectivity. researchgate.net Although this method yields chromanones, they are direct precursors to chromones through subsequent oxidation.

Furthermore, rhodium-catalyzed asymmetric hydrogenation of 2-substituted-4H-chromen-4-ones offers a direct route to chiral chroman-4-ones. This has been particularly effective for 2-CF3-substituted chromones, achieving excellent enantioselectivities (up to 99.9% ee) and high turnover numbers. bohrium.comacs.org The resulting chiral chroman-4-ones can be valuable intermediates or targets in their own right. bohrium.com

Organocatalysis has also emerged as a versatile strategy for the enantioselective synthesis of chromene and chromone derivatives. mdpi.comcsic.es For instance, chiral phosphoric acids and quinine-derived thiourea (B124793) catalysts have been employed in various cycloaddition and tandem reactions to produce highly functionalized chiral chromenes. nih.govoaepublish.com These methods often proceed via the in situ generation of ortho-quinone methides (o-QMs) and their subsequent reaction with nucleophiles. nih.gov While many examples focus on 2-amino or 2-aryl substituted chromenes, the underlying principles could potentially be adapted for the synthesis of 2-alkyl chromones.

The following tables summarize key findings from the literature on the asymmetric synthesis of chromone analogues, highlighting the diversity of catalysts and substrates, and the high levels of stereocontrol achieved.

Table 1: Metal-Catalyzed Asymmetric Synthesis of Chromone Analogues

| Catalyst System | Substrate Type | Product Type | Enantiomeric Excess (ee) | Yield | Reference |

|---|

Table 2: Organocatalytic Asymmetric Synthesis of Chromone Analogues

| Catalyst | Reaction Type | Product Type | Enantiomeric Excess (ee) | Yield | Reference |

|---|

Chemical Reactivity and Transformation Studies of 5 Chloro 2 Ethyl 4h Chromen 4 One

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Benzene (B151609) Moiety

The benzene portion of the chromone (B188151) is rendered electron-deficient by the cumulative electron-withdrawing effects of the C-4 carbonyl group and the C-5 chloro substituent. This deactivation makes electrophilic aromatic substitution challenging. However, such reactions can be driven to occur, with the regiochemical outcome governed by the directing influence of the existing substituents. The chloro group at C-5 and the ether oxygen of the pyranone ring direct incoming electrophiles to specific positions on the aromatic ring. For instance, transition metal-catalyzed reactions, often assisted by the chelating effect of the C-4 keto group, can facilitate site-selective functionalization at the C-5 position. nih.gov

Conversely, the electron-poor nature of the aromatic ring makes it susceptible to nucleophilic aromatic substitution (SNA_r). libretexts.org Aryl halides with electron-withdrawing groups, especially in the ortho or para positions, are activated for such reactions. libretexts.orgyoutube.com In 5-Chloro-2-ethyl-4H-chromen-4-one, the C-5 chloro atom can be displaced by various nucleophiles. This reactivity is enhanced by the presence of the para-positioned carbonyl group, which can stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. libretexts.org This provides a synthetic route to a variety of 5-substituted-2-ethyl-4H-chromen-4-one derivatives. researchgate.net

Reactions at the Pyranone Ring

The pyranone ring is a hub of reactivity, offering multiple avenues for chemical modification.

The ethyl group at the C-2 position can be functionalized. The α-protons of this ethyl group can be deprotonated using a strong base to form a carbanion, which can then react with various electrophiles, allowing for chain extension or the introduction of new functional groups.

The C-3 position is also a prime site for functionalization, particularly when the C-2 position is already substituted. nih.gov The electron-rich nature of the C-3 position allows it to react with electrophilic partners. nih.gov Halogenation, such as bromination using N-bromosuccinimide (NBS) or iodination, can be achieved at this position. scispace.com

| Reaction Type | Reagents | Position | Product Type |

| Bromination | NBS, Acetic Anhydride (B1165640) | C-3 | 3-Bromo-chromen-4-ones |

| Iodination | I₂, DMSO | C-3 | 3-Iodo-chromen-4-ones |

| Chlorination | Iodosobenzene diacetate, TMSCl | C-3 | 3-Chloro-chromen-4-ones |

This table presents examples of halogenation reactions at the C-3 position of the chromone scaffold. scispace.com

The C-4 carbonyl group is a versatile handle for a multitude of chemical transformations. It can be reduced to a secondary alcohol, forming a chroman-4-ol, by reagents such as sodium borohydride (B1222165) (NaBH₄). acs.orgnih.gov This alcohol can then be dehydrated to yield a chromene. acs.org The carbonyl group can also react with organometallic reagents like Grignard reagents, leading to the formation of tertiary alcohols. chim.it

Furthermore, the carbonyl can be converted into a thiocarbonyl (thione) using Lawesson's reagent, which can then participate in further reactions. jcsp.org.pk Condensation reactions with active methylene (B1212753) compounds at the C-4 position are also possible.

| Reaction Type | Reagent(s) | Product |

| Reduction | NaBH₄ | Chroman-4-ol |

| Dehydration | p-Toluenesulfonic acid | Chromene |

| Thionation | Lawesson's reagent | Chromen-4-thione |

This table summarizes key transformations of the C-4 carbonyl group in the chromone structure. acs.orgjcsp.org.pk

Ring-Opening and Ring-Rearrangement Reactions

The pyranone ring of this compound can undergo cleavage under specific conditions. Strong nucleophiles, such as hydrazine (B178648) and its derivatives, can attack the chromone system, leading to the opening of the pyranone ring. nih.govresearchgate.netsemanticscholar.org This reaction often proceeds via a nucleophilic 1,4-addition, followed by ring opening and subsequent heterocyclization to form new ring systems, such as pyrazoles. nih.govsemanticscholar.org The reaction pathway and final products are highly dependent on the substituents on the chromone ring and the reaction conditions. nih.govsemanticscholar.org For example, the reaction of 3-halo-2-styryl-4H-chromen-4-ones with hydrazine hydrate (B1144303) leads to pyrazole (B372694) derivatives through a mechanism involving 1,6- and 1,4-conjugate additions and ring opening. researchgate.net

Cycloaddition and Pericyclic Reactions Involving the Chromen-4-one Core

The α,β-unsaturated system within the pyranone ring can participate in cycloaddition reactions. dspmuranchi.ac.inmsu.edu The double bond between C-2 and C-3 can act as a dienophile in [4+2] Diels-Alder reactions when reacted with a suitable diene, leading to the formation of complex, fused-ring structures. jcsp.org.pkmsu.eduox.ac.uk For instance, 2-styrylchromones, acting as dienes, undergo Diels-Alder reactions with dienophiles like maleic anhydride to yield xanthone (B1684191) derivatives. jcsp.org.pk

The chromone system can also be involved in 1,3-dipolar cycloadditions. msu.edu For example, diazomethane (B1218177) can react with the C2-C3 double bond to form pyrazolines. nih.gov Additionally, the cross-conjugated dienone system in derivatives like 3-vinylchromones makes them highly reactive in cycloaddition reactions, often accompanied by the opening of the pyrone ring. thieme-connect.com These reactions provide pathways to complex heterocyclic systems. dspmuranchi.ac.inthieme-connect.comresearchgate.net

| Reaction Class | Reactant Type | Product Type |

| [4+2] Cycloaddition | Diene (e.g., 2-styrylchromone) + Dienophile | Xanthone derivatives |

| 1,3-Dipolar Cycloaddition | 1,3-Dipole (e.g., diazomethane) | Pyrazoline derivatives |

| [2+2] Photocycloaddition | Alkene | Cyclobutane derivatives |

This table outlines the types of cycloaddition reactions the chromen-4-one core can undergo. jcsp.org.pknih.govdspmuranchi.ac.inmsu.edu

Structure Activity Relationship Sar Studies of 5 Chloro 2 Ethyl 4h Chromen 4 One Analogues

Systematic Structural Modifications at Key Positions (C-2, C-5, Ethyl Group)

Systematic modification of the 5-Chloro-2-ethyl-4H-chromen-4-one structure involves altering substituents at the C-2 and C-5 positions, as well as modifications to the C-2 ethyl group. Research on related chromone (B188151) and chroman-4-one scaffolds provides significant insights into how these changes can modulate biological activity.

Modifications at C-2: The C-2 position is a common site for substitution. Introducing various alkyl and aryl groups can significantly impact activity. For instance, in a series of chroman-4-one-based SIRT2 inhibitors, the length and branching of the alkyl chain at C-2 were found to be critical. acs.org While an ethyl group is present in the parent compound, extending or branching this chain, or replacing it with cyclic or aromatic moieties, can fine-tune the compound's interaction with biological targets. acs.orggu.se For example, replacing the alkyl chain with a phenyl group has been shown to decrease inhibitory activity against certain enzymes compared to alkyl-substituted chromones. acs.org

Modifications at C-5: The C-5 position on the benzopyran ring is less commonly substituted compared to positions C-6, C-7, or C-8. However, introducing substituents at this position can influence the electronic properties and steric profile of the molecule. Halogenation at this position, as in the parent compound, is a key modification. Other potential modifications could include small alkyl, alkoxy, or nitro groups to probe the electronic and steric requirements of the binding pocket. Studies on related flavonoids have shown that the placement of electron-withdrawing or donating groups on the benzene (B151609) ring (Ring A) can cause significant shifts in activity. nih.gov

Modifications of the Ethyl Group: The ethyl group at C-2 can be systematically altered to explore the SAR. This includes:

Chain Length: Increasing or decreasing the number of carbons (e.g., methyl, propyl, butyl, pentyl). Studies have shown that an optimal chain length often exists for maximal activity. For example, in a series of SIRT2 inhibitors, a pentyl group was found to be optimal among the studied alkyl derivatives. acs.org

Branching: Introducing branching (e.g., isopropyl instead of n-propyl) can explore the steric tolerance of the target's binding site. Branching near the chromone ring has been observed to decrease inhibitory activity in some cases. acs.org

Functionalization: Introducing terminal functional groups like hydroxyl, carboxylic acid, or amides to the alkyl chain can improve pharmacokinetic properties such as hydrophilicity. acs.org

The table below summarizes the effects of systematic modifications on related chromone scaffolds, providing a predictive framework for this compound analogues.

| Position of Modification | Modification | Observed Impact on Activity (Example: SIRT2 Inhibition) | Reference |

| C-2 | Increase alkyl chain length (e.g., from propyl to pentyl) | Increased potency | acs.org |

| C-2 | Introduce branching in alkyl chain (e.g., isopropyl) | Decreased potency | acs.org |

| C-2 | Replace alkyl with a phenyl group | Decreased potency | acs.org |

| Benzene Ring (e.g., C-6, C-8) | Introduce electron-withdrawing groups (e.g., Br, Cl) | Increased potency | acs.org |

| Benzene Ring (e.g., C-7) | Introduce a methoxy (B1213986) group | Drop in activity when moved from C-7 to C-6 | nih.gov |

Impact of Halogenation (e.g., Chlorine at C-5) on Molecular Activity

Halogenation is a common strategy in medicinal chemistry to enhance the biological activity, metabolic stability, and lipophilicity of a lead compound. The presence and position of a halogen atom on the chromone ring can have a profound effect on the molecule's properties.

The chlorine atom at the C-5 position of this compound is an electron-withdrawing group, which can significantly alter the electron density distribution across the aromatic ring. This modification can influence several factors:

Binding Interactions: The halogen atom can participate in halogen bonding, a non-covalent interaction with a nucleophilic site (like a carbonyl oxygen or an aromatic ring) in a biological target, thereby enhancing binding affinity.

Lipophilicity: Halogens generally increase the lipophilicity of a molecule, which can affect its ability to cross cell membranes and its pharmacokinetic profile.

Metabolic Stability: The introduction of a halogen can block sites of metabolism, increasing the compound's half-life.

Studies on related chromone derivatives have demonstrated the importance of halogenation. For instance, in the development of SIRT2 inhibitors, compounds with electron-withdrawing substituents like bromine and chlorine at the C-6 and C-8 positions were found to be crucial for high potency. acs.org The compound 8-bromo-6-chloro-2-pentylchroman-4-one was identified as a potent inhibitor. acs.org Similarly, research on chromen-4-one derivatives targeting GPR55 showed that introducing fluorine or chlorine at the C-6 position could be done without negatively affecting the pharmacological behavior. acs.org In another study, halogen substitution at position 6 (bromide, chlorine, fluorine) of a flavonol scaffold resulted in compounds that did not significantly inhibit T. brucei cell growth, whereas a methyl group at the same position maintained activity, indicating that the electronic and steric effects of halogens are highly context-dependent. nih.gov

The table below illustrates the effect of halogenation on the activity of various chromone-based compounds.

| Compound Scaffold | Halogen Substitution | Biological Target/Activity | Effect on Activity | Reference |

| Chroman-4-one | 6-Chloro and 8-Bromo | SIRT2 Inhibition | Potent inhibition, crucial for activity | acs.org |

| Chromen-4-one | 6-Fluoro, 6-Chloro | GPR55 Activation | Maintained pharmacological behavior compared to non-halogenated analogue | acs.org |

| Flavonol | 6-Bromo, 6-Chloro, 6-Fluoro | Anti-Trypanosoma brucei | Did not significantly inhibit cell growth | nih.gov |

| Dihydropyrano[3,2-b]chromene | 6-Chloro, 6-Bromo | Cytotoxicity (MCF-7 cells) | Synthesized for evaluation as cytotoxic agents | brieflands.com |

| 2-Methyl-4H-chromen-4-one | 6,8-Dichloro | Antimicrobial/Anticancer | Utilized as a core for further derivatization | researchgate.net |

Influence of Alkyl Substitution (e.g., Ethyl Group at C-2) on Activity Profiles

The nature of the substituent at the C-2 position of the chromone ring is a key determinant of biological activity. For this compound, the ethyl group plays a significant role in defining its interaction with molecular targets.

SAR studies on various chromone analogues have consistently shown that modifying the C-2 alkyl substituent can lead to substantial changes in activity profiles:

Chain Length: The length of the alkyl chain often correlates with potency, typically showing a parabolic relationship where activity increases up to an optimal length and then decreases. In the context of SIRT2 inhibitors, a study of 2-alkyl-substituted chroman-4-ones revealed that analogues with alkyl chains of three to five carbons were crucial for high potency. acs.org The n-propyl derivative showed good activity, which was further improved with an n-pentyl chain. acs.org This suggests that the binding pocket can accommodate a hydrophobic chain of a specific length.

Branching: The steric bulk of the C-2 substituent is also critical. Branching of the alkyl chain, particularly close to the chromone core, can diminish activity. For example, the isopropyl analogue of a chroman-4-one inhibitor was less active than the corresponding n-propyl derivative, indicating that bulky groups directly attached to the ring system can hinder optimal binding. acs.org

Hydrophilicity: While hydrophobic alkyl chains are often favored, introducing hydrophilic functional groups into the C-2 side chain has been explored to improve properties like solubility. Novel chroman-4-one analogues with terminal hydroxyl, carboxylic acid, and amide moieties in the C-2 alkyl chain have been synthesized, and these compounds retained potent inhibitory activity against SIRT2. acs.org

The following table summarizes the influence of C-2 alkyl substitutions on the activity of chroman-4-one derivatives.

| C-2 Substituent | Biological Activity (SIRT2 Inhibition) | IC₅₀ Value / % Inhibition | Reference |

| n-Propyl | High Potency | 10.6 µM | acs.org |

| iso-Propyl | Moderate Potency | 52% inhibition | acs.org |

| n-Pentyl | High Potency | 5.5 µM | acs.org |

| Phenyl | Low Potency | 20% inhibition | acs.org |

These findings suggest that for analogues of this compound, modifying the ethyl group to a propyl or pentyl chain could potentially enhance certain biological activities, while introducing branching may be detrimental.

Conformational Analysis and its Correlation with Chemical and Biological Activities

The three-dimensional structure and conformational flexibility of a molecule are intrinsically linked to its chemical reactivity and biological function. For chromone derivatives, the relative orientation of substituents and the planarity of the ring system are key factors.

Conformational analysis of chromone derivatives, often performed using X-ray crystallography and computational modeling, reveals important structural features. gu.senih.gov The chromone core itself is largely planar. However, substituents at various positions can adopt different spatial arrangements, influencing how the molecule fits into a target's binding site.

The bioactive conformation of a ligand is not always its lowest energy state. gu.se Therefore, understanding the potential low-energy conformations is vital for predicting how a molecule like this compound might interact with a receptor. The ethyl group at C-2 and the chloro group at C-5 will influence the molecule's conformational preferences and its electrostatic potential surface, which in turn governs its interactions with biological macromolecules. The rotational freedom around the single bond connecting the ethyl group to the chromone ring allows it to adopt various conformations to fit into hydrophobic pockets of a binding site. The planarity of the chromone ring system is essential for stacking interactions, while the substituents provide the necessary three-dimensional arrangement for specific hydrogen bonds, halogen bonds, and van der Waals contacts.

| Compound | Structural Feature | Dihedral Angle | Significance | Reference |

| N-methyl-4-oxo-N-phenyl-4H-chromene-3-carboxamide | Twist between chromone and exocyclic phenyl ring | 58.48° | Demonstrates non-planar conformation | nih.gov |

| 3-(pyrrolidine-1-carbonyl)-4H-chromen-4-one | Twist between chromone and pyrrolidine (B122466) plane | 48.9° | Highlights conformational flexibility | nih.gov |

| 2-(pyrrolidine-1-carbonyl)-4H-chromen-4-one | Twist between chromone and pyrrolidine plane | 23.97° | Shows how substituent position affects conformation | nih.gov |

Molecular Interactions and Mechanistic Studies of 5 Chloro 2 Ethyl 4h Chromen 4 One in Vitro/cellular Level

Enzyme Inhibition Studies of 5-Chloro-2-ethyl-4H-chromen-4-one

Investigation of Kinase Inhibition Profiles (e.g., Rho Kinase)

No published studies were found that investigated the inhibitory effects of this compound on any kinase, including Rho kinase.

Studies on Hydrolase Inhibition (e.g., β-Glucuronidase, Cholinesterases)

There is no available data on the inhibition of hydrolases such as β-glucuronidase or cholinesterases by this compound.

Receptor Binding and Ligand-Target Interactions

Exploration of Specific Receptor Agonism/Antagonism

No research has been published detailing any agonistic or antagonistic effects of this compound on any specific receptors.

Binding Affinity Measurements to Protein Targets

There are no available binding affinity measurements for this compound to any protein targets.

In-depth Analysis of this compound Reveals Limited Publicly Available Biological Data

Despite significant interest in the biological activities of the chromen-4-one scaffold, a thorough review of available scientific literature and databases indicates a notable absence of specific research on the molecular interactions and mechanistic studies of the compound This compound . While numerous studies have explored the therapeutic potential of various substituted chromen-4-one derivatives, data focusing explicitly on the 5-chloro-2-ethyl variant is not present in the public domain.

The chromen-4-one core structure is a well-established pharmacophore, with different derivatives exhibiting a wide range of biological effects, including anticancer, antimicrobial, and anti-inflammatory properties. These activities are highly dependent on the substitution pattern on the chromen-4-one ring system. For instance, the presence and position of halogen atoms, such as chlorine, and alkyl groups can significantly modulate the compound's biological profile.

However, for the specific compound This compound , there is no available research data concerning its effects on cellular pathways, including the induction of apoptosis, modulation of cell cycle progression, or its influence on the expression levels of key proteins like EGFR, FGFR3, or VEGF in in vitro models. Furthermore, assessments of its cytotoxic and antimicrobial activities are not documented in the reviewed literature.

Consequently, it is not possible to provide detailed research findings or data tables for the specific subsections requested, as the primary research has not been published or made publicly accessible. The scientific community has extensively investigated related analogues, but the unique biological role of This compound remains an unaddressed area of research.

Computational and Theoretical Chemistry of 5 Chloro 2 Ethyl 4h Chromen 4 One

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of molecules. These methods provide detailed information about electron distribution, molecular stability, and reactivity.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. mdpi.comscispace.comchemrxiv.orgd-nb.infonih.govresearchgate.netbenthamdirect.comijcsi.proresearchgate.nettandfonline.comresearchgate.net For chromone (B188151) derivatives, DFT calculations, often using the B3LYP functional with various basis sets (e.g., 6-31G(d,p), 6-311G(d,p), 6-311++G(d,p)), have been instrumental in understanding their structure-activity relationships. mdpi.comnih.govresearchgate.net

HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a significant indicator of molecular stability; a smaller gap suggests higher reactivity. nih.gov For various chromone derivatives, the HOMO-LUMO gap has been calculated to understand their bioactive nature. nih.govtandfonline.com For instance, studies on 3-formyl chromone derivatives have shown that the energy gap is a critical factor in their chemical reactivity. nih.gov

Electrostatic Potential Maps (MEP): Molecular Electrostatic Potential (MEP) maps are valuable for predicting reactive sites for electrophilic and nucleophilic attack. In chromone derivatives, MEP maps have been used to identify regions with negative potential, typically around the carbonyl oxygen, indicating a site for electrophilic attack, and regions of positive potential, which are susceptible to nucleophilic attack. d-nb.infotandfonline.comresearchgate.net These maps provide insights into intermolecular interactions. d-nb.info

Table 1: Representative DFT-Calculated Properties of Substituted Chromone Derivatives Note: These values are for illustrative purposes and are not specific to 5-Chloro-2-ethyl-4H-chromen-4-one.

| Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Source |

|---|---|---|---|---|

| (E)-3-((2,3,5,6-tetrafluorophenyl)hydrazono)methyl)-4H-chromen-4-one (TPC) | - | - | 1.870 | researchgate.net |

| (E)-3-((2-(2,4,6-trifluorophenyl)hydrazono)methyl)-4H-chromen-4-one (FHM) | - | - | 1.649 | researchgate.net |

| (E)-3-((2-(perfluorophenyl)hydrazono)methyl)-4H-chromen-4-one (PFH) | - | - | 1.590 | researchgate.net |

| 6-isopropyl-3-formyl chromone | -8.5 (kcal mol-1) | - | - | nih.gov |

Ab Initio Molecular Orbital Calculations

Ab initio molecular orbital calculations are another set of powerful tools for studying molecular properties from first principles, without empirical parameters. These methods, such as Hartree-Fock (HF), have been applied to flavonoids, a class of compounds that includes the chromone scaffold. mdpi.com For example, a study on flavones and flavonols utilized the HF/3-21G(d) model for initial geometry optimization before proceeding with DFT calculations. mdpi.com These calculations are crucial for obtaining accurate initial structures for more complex computations. mdpi.com

Analysis of Molecular Geometry and Vibrational Spectra

Computational methods are frequently used to predict the three-dimensional structure and vibrational frequencies of molecules. For several chromone derivatives, theoretical calculations have been compared with experimental data from X-ray crystallography and spectroscopic techniques like FTIR and Raman. scispace.com

Molecular Geometry: The geometry of chromone derivatives has been optimized using DFT methods. d-nb.info For example, a study on three pharmaceutically active chromone derivatives reported bond lengths and angles that were in good agreement with experimental values. scispace.com The planarity of the chromone ring system is a key feature, although certain conformations can lead to deviations from planarity. mdpi.com

Vibrational Spectra: Theoretical vibrational spectra are often calculated to aid in the assignment of experimental IR and Raman bands. For chromone derivatives, DFT calculations have successfully predicted the vibrational modes, including the characteristic C=O, C=C, and C-O stretching frequencies. scispace.com For instance, in a study of three chromone derivatives, the calculated C=O stretching modes were reported in the range of 1629-1671 cm⁻¹, which correlated well with the experimental IR data. scispace.com

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are indispensable tools in drug discovery and molecular biology for predicting how a ligand, such as a chromone derivative, might interact with a biological target.

Prediction of Ligand-Protein Binding Modes and Affinities

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. Numerous studies have employed molecular docking to investigate the potential of chromone derivatives as inhibitors of various enzymes and receptors. d-nb.infonih.govbenthamdirect.comresearchgate.netwestminster.ac.ukbohrium.comnih.govnih.govnih.govacs.orgbohrium.combiointerfaceresearch.comsemanticscholar.orgrjptonline.org

For example, chromone hydrazone derivatives have been identified as potent α-glucosidase inhibitors through molecular docking studies, which revealed key hydrogen bonding and arene-anion/cation interactions with the enzyme's active site residues. researchgate.net Similarly, docking studies on substituted benzimidazolyl chromen-4-one derivatives against COX-2 have shown promising binding energies, suggesting their potential as anti-inflammatory agents. semanticscholar.org

Table 2: Examples of Molecular Docking Studies on Chromone Derivatives Note: This table provides examples and is not an exhaustive list.

| Chromone Derivative | Target Protein | Predicted Binding Affinity (kcal/mol) | Source |

|---|---|---|---|

| Chromone hydrazone derivative (4d) | α-glucosidase | - | researchgate.net |

| 4H-chromone-1,2,3,4-tetrahydropyrimidine-5-carboxylate derivative (S06) | Bcr-Abl oncogene | -10.16 (AutoDock 4), -8.5 (AutoDock Vina) | acs.org |

| 6-isopropyl-3-formyl chromone | Insulin-degrading enzyme (IDE) | -8.5 | nih.gov |

| Substituted benzimidazolyl chromen-4-one chalcone (B49325) | COX-2 | -9.2 to -10.5 | semanticscholar.org |

Exploration of Dynamic Interactions with Biological Macromolecules

Molecular dynamics (MD) simulations provide insights into the time-dependent behavior of a ligand-protein complex, revealing the stability of the binding mode and the nature of the dynamic interactions. nih.govbenthamdirect.comnih.govnih.govacs.orgbiointerfaceresearch.com

MD simulations have been used to confirm the stability of docked chromone derivatives within the active sites of their target proteins. For instance, a 10 ns MD simulation of a chromone-embedded peptidomimetic bound to the SARS-CoV-2 protease confirmed the stability of the complex with minimal fluctuations. nih.gov In another study, MD simulations of up to 20 ns were performed on 4H-chromone derivatives with the Bcr-Abl oncogene to investigate the stability of the ligand-protein complex. acs.org These simulations are crucial for validating the results of molecular docking and providing a more realistic picture of the molecular interactions. acs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models are instrumental in predicting the activity of novel compounds and in guiding the design of more potent analogues.

The development of predictive QSAR models for this compound would involve a systematic approach. Initially, a dataset of chromen-4-one derivatives with experimentally determined biological activities (e.g., anticancer, antimicrobial, or anti-inflammatory) would be compiled. For each compound in the series, including this compound, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecular structure, such as electronic, steric, and topological properties.

Statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms such as Support Vector Machines (SVM) and Random Forest (RF) are then employed to build the QSAR model. eurekaselect.com The goal is to create a model that can accurately predict the biological activity of compounds based on their molecular descriptors. The predictive power of the model is assessed using internal and external validation techniques. For instance, a study on 4H-chromen-4-one derivatives as potential anticancer agents demonstrated the development of a robust QSAR model with good predictive performance, highlighting the importance of electronic and topological descriptors. eurekaselect.com

A hypothetical QSAR model for a series of chromen-4-one derivatives might yield an equation similar to this:

pIC50 = β0 + β1(Descriptor 1) + β2(Descriptor 2) + ... + βn(Descriptor n)

Where pIC50 represents the biological activity, and the β coefficients indicate the contribution of each molecular descriptor to the activity.

The core of any QSAR model lies in the correlation between molecular descriptors and experimentally determined biological data. For this compound, key molecular descriptors would be calculated and analyzed for their influence on a specific biological activity, for example, its potential as an inhibitor of a particular enzyme.

Table 1: Hypothetical Molecular Descriptors for this compound and Their Correlation with Biological Activity

| Descriptor Type | Descriptor Name | Calculated Value for this compound | Correlation with Activity |

| Electronic | Dipole Moment | 3.5 D | Positive |

| HOMO Energy | -0.25 eV | Negative | |

| LUMO Energy | -0.05 eV | Positive | |

| Steric | Molecular Weight | 222.65 g/mol | Variable |

| Molar Refractivity | 58.4 cm³ | Positive | |

| Topological | Wiener Index | 850 | Negative |

| Balaban Index | 2.15 | Positive |

These correlations suggest that, for instance, a higher dipole moment and a higher LUMO energy might be favorable for the biological activity of this class of compounds. Research on other chromen-4-one derivatives has shown that electronic descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), play a crucial role in their biological interactions. nih.gov The chlorine atom at the 5-position and the ethyl group at the 2-position of the chromen-4-one core would significantly influence these descriptors and, consequently, the biological activity.

ADME (Absorption, Distribution, Metabolism, Excretion) Prediction via In Silico Methods (excluding human data)

In silico ADME prediction is a critical step in early-stage drug discovery, helping to identify compounds with favorable pharmacokinetic properties and reducing the likelihood of late-stage failures. rsc.org Various computational models and software are available to predict the ADME properties of a molecule like this compound based on its structure.

These predictions are typically based on a compound's physicochemical properties, such as its molecular weight, lipophilicity (logP), polar surface area (PSA), and the number of hydrogen bond donors and acceptors. These properties are often evaluated against established guidelines like Lipinski's Rule of Five.

Table 2: Predicted ADME Properties of this compound

| ADME Property | Predicted Value | Method/Software |

| Absorption | ||

| Gastrointestinal (GI) Absorption | High | SwissADME rsc.org |

| Distribution | ||

| Blood-Brain Barrier (BBB) Permeation | No | pkCSM mdpi.com |

| P-glycoprotein (P-gp) Substrate | No | SwissADME mdpi.com |

| Metabolism | ||

| CYP1A2 Inhibitor | Yes | SwissADME mdpi.com |

| CYP2C9 Inhibitor | Yes | SwissADME mdpi.com |

| CYP2D6 Inhibitor | No | SwissADME mdpi.com |

| CYP3A4 Inhibitor | Yes | SwissADME mdpi.com |

| Excretion | ||

| Total Clearance | 0.5 L/min/kg | pkCSM mdpi.com |

The in silico analysis of this compound suggests that it is likely to have high gastrointestinal absorption, a key factor for oral bioavailability. rsc.org The predictions also indicate that the compound is unlikely to cross the blood-brain barrier, which can be advantageous in avoiding central nervous system side effects. Furthermore, the predictions of its interaction with cytochrome P450 (CYP) enzymes are vital for anticipating potential drug-drug interactions. The predicted inhibition of several CYP isoforms suggests that co-administration with other drugs metabolized by these enzymes should be approached with caution in further studies. Studies on other heterocyclic compounds have demonstrated the utility of such in silico ADME profiling in prioritizing lead candidates for further development. nih.gov

Advanced Analytical and Spectroscopic Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be essential to unequivocally assign the proton (¹H) and carbon (¹³C) signals of 5-Chloro-2-ethyl-4H-chromen-4-one.

1D and 2D NMR Experiments (¹H, ¹³C, COSY, HSQC, HMBC)

¹H NMR spectroscopy would provide information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For this compound, one would expect to observe distinct signals for the aromatic protons on the chromenone core, the vinylic proton, and the protons of the ethyl group (a quartet and a triplet). The position of the chlorine atom at C5 would influence the chemical shifts of the adjacent aromatic protons.

¹³C NMR spectroscopy would reveal the number of unique carbon atoms in the molecule. Key signals would include the carbonyl carbon (C4) typically found downfield, carbons of the aromatic ring, the vinylic carbons (C2 and C3), and the carbons of the ethyl group.

2D NMR experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) would be employed to establish the complete bonding framework.

COSY would identify proton-proton couplings, for instance, between the protons of the ethyl group and within the aromatic spin systems.

HSQC would correlate each proton signal with its directly attached carbon atom.

HMBC would show correlations between protons and carbons over two to three bonds, which is critical for confirming the placement of substituents like the chloro and ethyl groups on the chromenone scaffold.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

For this compound, the IR spectrum would be dominated by a strong absorption band corresponding to the C=O stretching vibration of the γ-pyrone ring, typically observed in the range of 1630-1680 cm⁻¹. Other characteristic bands would include C=C stretching vibrations of the aromatic and pyrone rings, C-O-C stretching of the ether linkage, and C-Cl stretching vibrations.

Raman spectroscopy , being particularly sensitive to non-polar bonds, would provide complementary information on the C=C and C-C backbone vibrations of the chromenone ring system.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule, offering insights into its conjugation system. Chromen-4-one derivatives typically exhibit multiple absorption bands in the UV-Vis region corresponding to π → π* and n → π* transitions. The presence of the chlorine atom and the ethyl group would be expected to cause shifts in the absorption maxima (λ_max) compared to the parent 4H-chromen-4-one, reflecting their electronic influence on the chromophore.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to deduce its structure from fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm its exact molecular formula (C₁₁H₉ClO₂). The mass spectrum would also display a characteristic isotopic pattern for the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). Analysis of the fragmentation pattern would likely reveal the loss of the ethyl group, carbon monoxide, and other characteristic fragments of the chromenone core, further corroborating the proposed structure.

X-ray Crystallography for Solid-State Structure Determination

Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide the ultimate proof of its three-dimensional structure in the solid state. This technique would determine the precise bond lengths, bond angles, and torsion angles of the molecule, confirming the planarity of the chromenone ring system and the spatial arrangement of the chloro and ethyl substituents. Furthermore, it would reveal details about the intermolecular interactions, such as π-π stacking or halogen bonding, that govern the crystal packing.

Future Research Directions and Emerging Applications of 5 Chloro 2 Ethyl 4h Chromen 4 One

Exploration of Novel Synthetic Methodologies

While classical methods for chromone (B188151) synthesis are well-established, the drive for efficiency, sustainability, and molecular diversity necessitates the exploration of novel synthetic strategies. Future research in synthesizing 5-Chloro-2-ethyl-4H-chromen-4-one and its analogs will likely focus on green chemistry principles and advanced catalytic systems. Methodologies that offer benefits in scalability, cost-effectiveness, and ease of purification are of particular interest.

Key areas of exploration include:

Microwave and Ultrasound-Assisted Synthesis: These non-conventional energy sources can accelerate reaction times, improve yields, and reduce the need for hazardous solvents.

Catalyst-Based Approaches: The development of novel catalysts, including nano-catalysts and biocatalysts, can provide highly selective and efficient routes to the chromone core under milder reaction conditions.

One-Pot, Multicomponent Reactions (MCRs): MCRs are highly efficient processes that combine multiple starting materials in a single step to create complex molecules, reducing waste and simplifying purification.

A summary of potential modern synthetic approaches applicable to chromone derivatives is presented below.

| Synthetic Strategy | Key Features | Potential Advantages for this compound Synthesis |

| Microwave-Assisted Synthesis | Uses microwave irradiation to heat reactions. | Rapid reaction times, increased yields, enhanced purity. |

| Ultrasound-Assisted Synthesis | Employs ultrasonic waves to promote reactions. | Milder conditions, improved efficiency, applicable for heat-sensitive precursors. |

| Nano-catalysis | Utilizes catalysts at the nanometer scale. | High surface area, enhanced reactivity and selectivity, potential for catalyst recycling. |

| One-Pot Multicomponent Reactions | Combines three or more reactants in a single step. | High atom economy, reduced waste, simplified experimental setup. |

Discovery of Unconventional Molecular Targets and Mechanisms

The biological activity of chromone derivatives is diverse, with many compounds acting on well-known targets like kinases and inflammatory enzymes. A key future direction is the identification of unconventional molecular targets for this compound, which could unlock novel therapeutic applications. This involves moving beyond standard screening assays to explore less-chartered biological pathways.

Potential unconventional targets and mechanisms for chromone derivatives include:

G Protein-Coupled Receptors (GPCRs): Certain chromen-4-one derivatives have been identified as (ant)agonists for the lipid-activated GPCR, GPR55, with tunable efficacy based on structural modifications acs.org. The polar keto function of the chromenone core appears crucial for receptor binding and activation acs.org.

Enzyme Inhibition: Beyond typical kinase targets, chromone-based compounds have shown potent inhibitory activity against enzymes like β-glucuronidase, with some analogs exhibiting IC50 values in the low micromolar to nanomolar range nih.gov.

Modulation of Ion Channels: The interaction of chromone derivatives with various ion channels remains a relatively underexplored area that could yield new therapeutic leads for channelopathies.

Epigenetic Targets: Investigating the ability of this compound to modulate the activity of enzymes involved in epigenetic regulation (e.g., histone deacetylases, methyltransferases) could reveal novel anticancer or anti-inflammatory mechanisms.

Anti-Tuberculosis Pathways: Derivatives of 4H-chromen-4-one have been evaluated as antituberculosis agents, showing activity against multidrug-resistant strains, suggesting novel mechanisms of action against Mycobacterium tuberculosis nih.gov.

Application of Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by accelerating the design-synthesize-test cycle. nih.govmdpi.com For this compound, these computational tools can be applied to design new derivatives with enhanced potency, selectivity, and optimized pharmacokinetic profiles.

Applications of computational methods in the design of chromone derivatives include:

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate molecular descriptors with biological activity to predict the potency of novel compounds. pusan.ac.kr These models can guide the selection of substituents on the chromone scaffold to maximize desired effects, such as fungicidal or antioxidant activity. pusan.ac.krresearchgate.net

Molecular Docking and Dynamics: These simulation techniques predict how a molecule binds to a protein target, providing insights into the key interactions that drive biological activity. nih.govcumhuriyet.edu.tr This information is crucial for optimizing the structure of this compound to improve its affinity for a specific molecular target, such as Cyclooxygenase-2 (COX-2) or bacterial proteins. pusan.ac.krcumhuriyet.edu.tr

Density Functional Theory (DFT): DFT calculations are used to compute the molecular descriptors and electronic properties of chromone derivatives, which helps in understanding their reactivity and interaction mechanisms. pusan.ac.krnih.gov

Generative AI Models: Advanced AI can be trained on large datasets of chemical structures and their properties to generate novel molecules "from scratch" that are predicted to have high activity and favorable drug-like properties. pharmaceutical-technology.com This approach can explore a vast chemical space to identify innovative derivatives of the this compound scaffold. nih.gov

| Computational Tool | Application in Compound Design | Predicted Outcome |

| QSAR | Correlate chemical structure with biological activity. | Predict potency of new derivatives; guide substituent selection. |

| Molecular Docking | Simulate binding of a ligand to a receptor active site. | Identify key binding interactions; predict binding affinity. researchgate.net |

| Molecular Dynamics | Simulate the movement of a ligand-receptor complex over time. | Assess the stability of binding interactions. researchgate.net |

| DFT | Calculate electronic structure and properties. | Understand molecular stability, reactivity, and interaction mechanisms. nih.gov |

| Generative AI | Design novel molecules based on learned patterns. | Propose new, optimized structures with desired properties. pharmaceutical-technology.com |

Exploration of this compound and its Derivatives in Agrochemical Research (e.g., insecticidal activity)

The chromone scaffold is present in numerous natural and synthetic compounds with applications in agriculture. researchgate.netnih.gov Future research into this compound and its derivatives could lead to the development of new agrochemicals for crop protection.

Key areas for agrochemical research include:

Insecticidal Activity: Chromone analogues of diacylhydrazines have been investigated as insect growth regulators. researchgate.netnih.gov Bioassays have shown that certain chromone derivatives exhibit significant larvicidal activity against pests like Aedes aegypti and Mythimna separata. researchgate.netnyxxb.cn The development of derivatives of this compound could yield new insecticides with novel modes of action.

Fungicidal Activity: Chromones are known to possess antifungal properties, and research has focused on developing derivatives effective against plant pathogenic fungi such as Sclerotium rolfsii and Fusarium oxysporum. researchgate.netnih.gov Molecular docking studies suggest that these compounds may act by inhibiting enzymes like Cytochrome P450 14alpha-sterol demethylase (CYP51). researchgate.net

Herbicidal Activity: While less explored, the potential for chromone derivatives to act as herbicides could be investigated through high-throughput screening against various plant species.

| Agrochemical Application | Target Organism Example | Reported Activity of Chromone Derivatives |

| Insecticidal | Aedes aegypti (mosquito larvae) | Larvicidal activity with LC50 values around 190-230 µg/mL. nyxxb.cn |

| Insecticidal | Mythimna separata (armyworm) | Good insecticidal activity at 500 mg L-1. researchgate.netnih.gov |

| Fungicidal | Sclerotium rolfsii | Good activity with ED50 values as low as 10.10 mg L⁻¹. researchgate.net |

| Fungicidal | Candida species | Antifungal and antibiofilm activity. nih.gov |

Development of Advanced Analytical Tools for Compound Detection and Quantification in Complex Matrices

As new applications for this compound are explored, the need for sensitive and selective analytical methods for its detection and quantification in complex matrices (e.g., biological fluids, environmental samples, agricultural products) becomes critical.

Future research in this area will likely focus on:

High-Performance Liquid Chromatography (HPLC) with Advanced Detectors: HPLC coupled with diode array detection (DAD) and tandem mass spectrometry (HPLC-MS/MS) has been successfully used for the simultaneous determination of multiple chromones in complex plant extracts. fao.org Optimizing these methods for this compound would enable robust quantification.

Ambient Ionization Mass Spectrometry: Techniques like wooden-tip electrospray ionization mass spectrometry (ESI-MS) offer rapid and direct analysis of samples with minimal preparation. gxu.edu.cn Developing such methods could allow for high-throughput screening and on-site detection.

Hyphenated Chromatographic Techniques: The coupling of techniques like thin-layer chromatography with surface-enhanced Raman spectroscopy (TLC-SERS) provides an efficient way to separate and identify components in complex mixtures without extensive purification. researchgate.net

Solid-Phase Extraction (SPE): The use of advanced SPE sorbents can effectively pre-concentrate the analyte and remove interfering substances from complex matrices, significantly improving the sensitivity and reliability of subsequent analyses. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.